

Application Notes and Protocols for YPLP Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YPLP

Cat. No.: B15135882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to YPLP Fluorescence Microscopy

Yeast-displayed Proximity Ligation-based Luminescence and Polarization (**YPLP**) fluorescence microscopy is a powerful, novel technique engineered to provide a multi-faceted analysis of protein-protein interactions (PPIs) directly on the surface of yeast cells. This methodology synergistically combines the high-throughput capabilities of yeast surface display with the specificity of the proximity ligation assay (PLA) and the detailed biophysical insights offered by fluorescence polarization microscopy.

YPLP is particularly amenable to drug discovery and development, where it can be employed to screen for novel therapeutics that modulate PPIs, characterize the binding properties of antibodies and other biologics, and elucidate the mechanisms of action of new drug candidates. The yeast display platform allows for the efficient presentation of large protein libraries, while the integrated PLA provides a highly sensitive and specific readout for interactions of interest. The addition of fluorescence polarization analysis offers a deeper understanding of the molecular dynamics of these interactions, including conformational changes and binding affinity.

Applications in Drug Development

- High-Throughput Screening (HTS) for PPI Modulators: **YPLP** can be adapted for HTS to identify small molecules, peptides, or antibody fragments that either inhibit or stabilize

protein-protein interactions on the cell surface. The robust fluorescence signal from the PLA serves as a primary readout for interaction status.

- Antibody and Biologic Characterization: The technique allows for the detailed characterization of therapeutic antibodies and other biologics. By displaying the target protein on the yeast surface, the binding of a therapeutic antibody can be confirmed and its effect on target dimerization or complex formation can be quantified.
- Mechanism of Action (MoA) Studies: **YPLP** can be utilized to investigate the MoA of drug candidates. For instance, it can determine whether a drug disrupts a specific PPI or induces a conformational change in the target protein that alters its interaction with binding partners. [\[1\]](#)[\[2\]](#)
- Epitope Mapping: By displaying fragments of a target protein, **YPLP** can be used to map the binding sites of antibodies or other molecules, providing valuable information for drug design and optimization.[\[3\]](#)

Principle of the **YPLP** Assay

The **YPLP** assay is a sequential process that begins with the display of proteins of interest on the yeast cell surface. A proximity ligation assay is then performed to detect interactions between these displayed proteins. The resulting amplified DNA from the PLA is labeled with fluorophores. Finally, the sample is analyzed using a fluorescence microscope equipped with polarization optics to measure both the fluorescence intensity and the fluorescence polarization of the signal.

Quantitative Data Presentation

The following tables represent typical quantitative data that can be obtained from a **YPLP** fluorescence microscopy experiment.

Table 1: High-Throughput Screening for Inhibitors of the Protein-X/Protein-Y Interaction

Compound ID	Concentration (µM)	Mean PLA Signals per Cell	% Inhibition	Fluorescence Anisotropy (r)
Control (DMSO)	-	152 ± 12	0%	0.25 ± 0.02
Compound A	10	15 ± 5	90%	0.15 ± 0.03
Compound B	10	78 ± 9	49%	0.23 ± 0.02
Compound C	10	145 ± 15	5%	0.26 ± 0.03

Table 2: Characterization of Therapeutic Antibody Binding and Effect on Target Dimerization

Condition	Mean PLA Signals per Cell (Target Dimerization)	Fluorescence Intensity (Antibody Binding)	Fluorescence Anisotropy (r) of Bound Antibody
Untreated	210 ± 18	5 ± 2	N/A
Therapeutic Ab (10 nM)	25 ± 7	850 ± 50	0.35 ± 0.04
Isotype Control Ab (10 nM)	205 ± 20	8 ± 3	N/A

Experimental Protocols

Part 1: Yeast Surface Display of Target Proteins

This protocol outlines the expression and display of two interacting proteins, Protein-X and Protein-Y, on the surface of *Saccharomyces cerevisiae*.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- *S. cerevisiae* strain EBY100
- Yeast surface display vector pCTCON
- Genes for Protein-X and Protein-Y

- SDCAA and SGCAA media
- Electroporator and cuvettes
- Flow cytometer

Methodology:

- Vector Construction: Clone the genes for Protein-X and Protein-Y into the pCTCON vector to create C-terminal fusions with the Aga2p protein.
- Yeast Transformation: Transform the constructed plasmids into *S. cerevisiae* EBY100 cells via electroporation.
- Protein Expression and Display:
 - Inoculate a single colony of transformed yeast into 5 mL of SDCAA medium and grow overnight at 30°C with shaking.
 - Induce protein expression by pelleting the cells and resuspending them in SGCAA medium.
 - Incubate at 20°C for 16-24 hours with shaking to allow for protein expression and display on the yeast surface.
- Verification of Display: Confirm the surface display of Protein-X and Protein-Y by immunofluorescence staining for epitope tags (e.g., HA and c-myc) and analysis by flow cytometry.

Part 2: Proximity Ligation Assay (PLA) on Yeast Cells

This protocol describes the detection of interactions between surface-displayed Protein-X and Protein-Y using a fluorescence-based PLA.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Yeast cells displaying Protein-X and Protein-Y

- Primary antibodies against Protein-X and Protein-Y (from different host species)
- Duolink® In Situ PLA probes (anti-species secondary antibodies with attached oligonucleotides)
- Duolink® In Situ Detection Reagents (Ligation and Amplification solutions, fluorescently labeled oligonucleotides)
- Wash Buffers

Methodology:

- Primary Antibody Incubation:
 - Wash the induced yeast cells with PBS.
 - Incubate the cells with a mixture of primary antibodies against Protein-X and Protein-Y for 1 hour at room temperature.
- PLA Probe Incubation:
 - Wash the cells to remove unbound primary antibodies.
 - Incubate the cells with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.[11]
- Ligation:
 - Wash the cells to remove unbound PLA probes.
 - Add the ligation solution containing ligase and incubate for 30 minutes at 37°C to circularize the DNA oligonucleotides when the probes are in close proximity.[11][13]
- Amplification:
 - Wash the cells to remove the ligation solution.

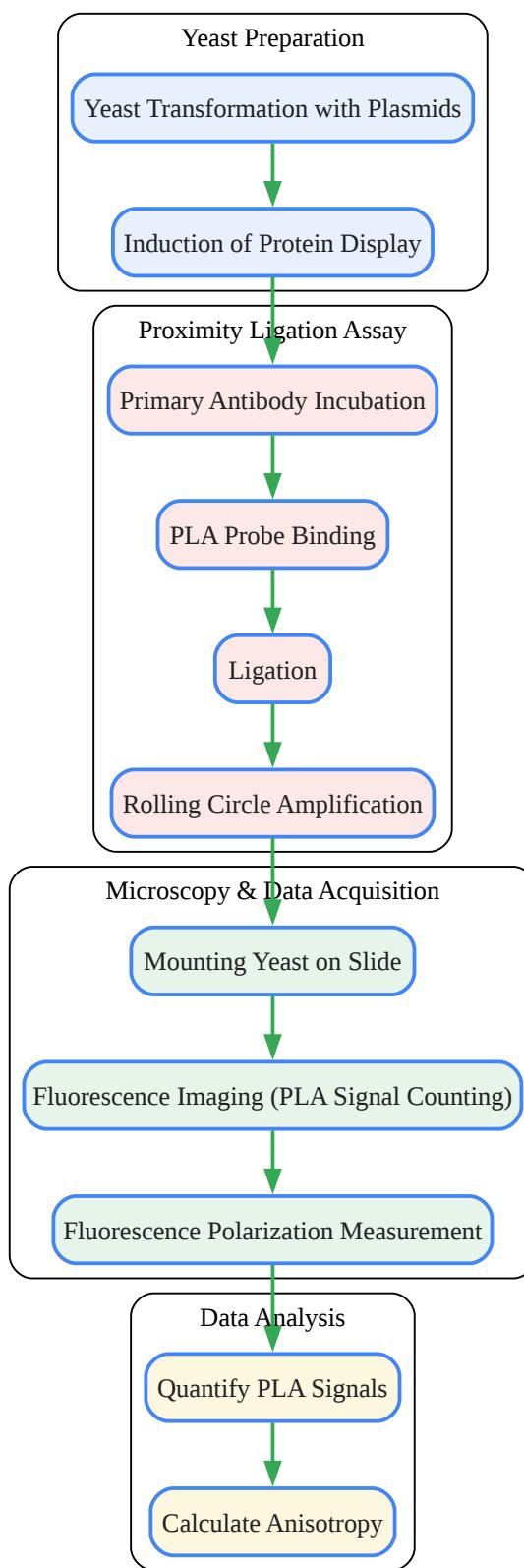
- Add the amplification solution containing polymerase and fluorescently labeled oligonucleotides.
- Incubate for 100 minutes at 37°C to generate a rolling circle amplification product.[\[11\]](#)

Part 3: YPLP Fluorescence Microscopy and Data Acquisition

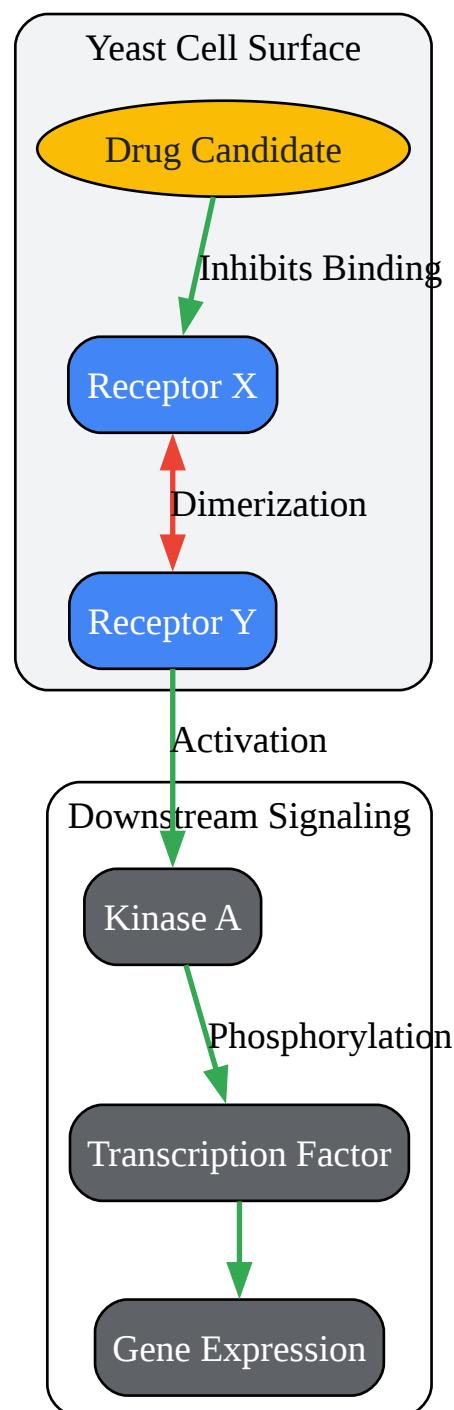
This protocol details the imaging of PLA signals on the yeast cell surface and the acquisition of fluorescence polarization data.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Yeast cells after PLA procedure
- Concanavalin A-coated glass-bottom slides or plates
- Fluorescence microscope with polarization optics (polarizer in the excitation path, and two detectors for parallel and perpendicular emission)
- Image analysis software

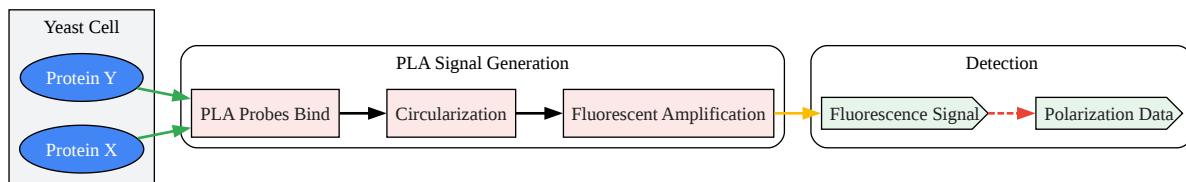

Methodology:

- Sample Preparation:
 - Wash the yeast cells with PBS.
 - Adhere the cells to a Concanavalin A-coated glass-bottom slide.
- Fluorescence Microscopy:
 - Acquire standard fluorescence images to visualize and count the PLA signals (bright puncta) on the yeast cell surface.
- Fluorescence Polarization Measurement:


- Excite the sample with linearly polarized light at the excitation wavelength of the fluorophore.[24][25][26][27]
- Simultaneously measure the fluorescence emission intensity parallel (I_{parallel}) and perpendicular ($I_{\text{perpendicular}}$) to the polarization of the excitation light.

- Data Analysis:
 - Quantify the number and intensity of PLA signals per cell using image analysis software.
 - Calculate the fluorescence anisotropy (r) for each PLA signal using the formula: $r = (I_{\text{parallel}} - G * I_{\text{perpendicular}}) / (I_{\text{parallel}} + 2 * G * I_{\text{perpendicular}})$ (where G is a correction factor for the detection system).

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for **YPLP** fluorescence microscopy.

[Click to download full resolution via product page](#)

Caption: Inhibition of receptor dimerization by a drug candidate.

[Click to download full resolution via product page](#)

Caption: Logical principle of the **YPLP** assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High Content Screening for Inhibitors of Protein Interactions and Post-translational Modifications in Primary Cells by Proximity Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Proximity Ligation to Screen for Inhibitors of Interactions between Vascular Endothelial Growth Factor A and Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Yeast Surface Display for Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Yeast Display Technology-Yeast Display Technology Special Topic-Tekbiotech-Yeast and Phage Display CRO, Expert in Nano-body and Antibody Drug Development [en.tekbiotech.com]
- 5. Protein Engineering and Selection Using Yeast Surface Display | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Yeast surface display for protein engineering and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Engineering by Yeast Surface Display [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Yeast Surface Display System: Strategies for Improvement and Biotechnological Applications [frontiersin.org]
- 11. Duolink® PLA Fluorescence Protocol [sigmaaldrich.com]
- 12. Proximal Ligation Assay (PLA) on Lung Tissue and Cultured Macrophages to Demonstrate Protein-protein Interaction [bio-protocol.org]
- 13. Protocol for in situ Proximity Ligation Assay (PLA) and Microscopy Analysis of Epidermal Growth Factor Receptor (EGFR) Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [bio-protocol.org]
- 16. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Improved method for detecting protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yeast cells live fluorescence imaging [protocols.io]
- 20. Yeast fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Yeast Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. 2.9. Fluorescence microscopy imaging [bio-protocol.org]
- 23. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 24. journals.biologists.com [journals.biologists.com]
- 25. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. Fluorescence Polarization in Life Sciences- Semrock White Paper [idex-hs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for YPLP Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15135882#yplp-fluorescence-microscopy-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com